![molecular formula C15H23NO3 B5663645 [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate](/img/structure/B5663645.png)
[1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate
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Overview
Description
[1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate: is a chemical compound with the molecular formula C₁₅H₂₃NO₃. It is characterized by the presence of a morpholine ring, a cyclohexyl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate typically involves the coupling of a morpholine derivative with a cyclohexyl acetylene compound. One common method involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alkenes or alkanes derived from the alkyne group.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanocomposites.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme kinetics and interactions.
Industry:
Coatings and Adhesives: The compound can be incorporated into formulations for coatings and adhesives, providing enhanced properties such as adhesion and durability.
Energy Storage: It can be used in the development of advanced energy storage materials, such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Morpholine Derivatives: Compounds such as morpholine and its N-substituted derivatives share structural similarities and exhibit similar reactivity.
Cyclohexyl Acetates: Compounds like cyclohexyl acetate and its derivatives have comparable ester functionalities and hydrophobic properties
Uniqueness: The unique combination of a morpholine ring, a cyclohexyl group, and an acetate ester in [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate provides a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[1-(3-morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(17)19-15(6-3-2-4-7-15)8-5-9-16-10-12-18-13-11-16/h2-4,6-7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXJNOARKOBNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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